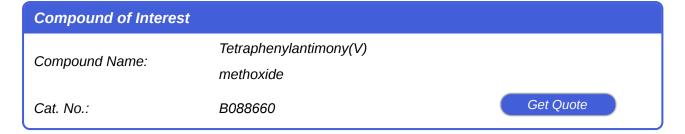


Chemical properties of Tetraphenylantimony(V) methoxide

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Tetraphenylantimony(V) Methoxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known chemical properties of **Tetraphenylantimony(V) methoxide**. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on compiling the existing information and providing a framework for future research.

Physicochemical Properties

Tetraphenylantimony(V) methoxide is a white powder. While extensive quantitative data is not available, the fundamental physicochemical properties are summarized in the table below.



Property	Value	Reference
CAS Number	14090-94-9	[1]
Molecular Formula	C25H23OSb	[1]
Molecular Weight	477.20 g/mol	[1]
Appearance	White powder	[1]
Melting Point	215-218 °C	[1]

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of **Tetraphenylantimony(V) methoxide** is not readily available in the surveyed literature. However, a general approach to the synthesis of related arylantimony(V) derivatives involves the reaction of a triarylantimony dichloride with a sodium alkoxide. For instance, the synthesis of Ph₃Sb(Cl)(O₂C–C₉H₆N) was achieved by reacting triphenylantimony dichloride with sodium 2-quinoline carboxylate, formed in situ from 2-quinoline carboxylic acid and sodium methoxide in toluene.[2]

A plausible synthetic pathway for **Tetraphenylantimony(V) methoxide** could be the reaction of Tetraphenylantimony(V) bromide with sodium methoxide.

Proposed Synthetic Workflow:

Caption: Proposed reaction scheme for the synthesis of **Tetraphenylantimony(V) methoxide**.

Spectroscopic Data

Specific, experimentally verified spectroscopic data for **Tetraphenylantimony(V) methoxide**, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not available in the reviewed literature. For related triphenylantimony(V) complexes, ¹H and ¹³C NMR have been used for characterization.[3] The IR spectra of organoantimony compounds of the type R₃SbX₂ have also been studied.[4]

Reactivity



The reactivity of **Tetraphenylantimony(V) methoxide** is expected to be influenced by the antimony-carbon and antimony-oxygen bonds.

Hydrolysis

Detailed experimental studies on the hydrolysis of **Tetraphenylantimony(V) methoxide** are not available. Generally, metal alkoxides are susceptible to hydrolysis to form the corresponding hydroxide and alcohol. The hydrolysis of **Tetraphenylantimony(V) methoxide** would likely yield Tetraphenylantimony(V) hydroxide and methanol.

Hydrolysis Pathway:

Caption: Postulated hydrolysis reaction of **Tetraphenylantimony(V) methoxide**.

Reactivity with Electrophiles and Nucleophiles

Specific studies on the reactivity of **Tetraphenylantimony(V) methoxide** with electrophiles and nucleophiles have not been found. The methoxide group is generally a poor leaving group but can be activated by protonation. The antimony center, being pentavalent, is relatively electronrich and could potentially interact with strong electrophiles.

Thermal Decomposition

There is no specific information on the thermal decomposition of **Tetraphenylantimony(V) methoxide** in the available literature. The thermal decomposition of other organoantimony compounds has been studied, and the products often result from the cleavage of the antimony-carbon bonds. For instance, the decomposition of tertiarybutyldimethylantimony proceeds via homolysis followed by recombination and disproportionation reactions.[5] The thermal decomposition of **Tetraphenylantimony(V) methoxide** would likely involve the breaking of the Sb-Ph and Sb-OCH₃ bonds, but the specific products and mechanism remain to be determined experimentally.

Decomposition Logic:

Caption: General representation of the thermal decomposition of **Tetraphenylantimony(V) methoxide**.



Future Research Directions

The lack of comprehensive data on **Tetraphenylantimony(V) methoxide** highlights several key areas for future research:

- Development and optimization of a reliable synthetic protocol.
- Thorough characterization using modern spectroscopic techniques (NMR, IR, MS, and X-ray crystallography).
- Systematic investigation of its reactivity with various electrophiles and nucleophiles.
- Detailed studies on its hydrolysis and thermal decomposition pathways.

Such studies are essential for understanding the fundamental chemistry of this compound and for evaluating its potential applications in various scientific and industrial fields, including drug development.

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